Orthogonal Deprotection Advantage of the Benzyl Ester in Multi-Step Synthesis
The primary quantifiable differentiation for Benzyl 2-(diethoxyphosphoryl)acetate is its role in enabling orthogonal protecting group strategies, a function for which ethyl or methyl phosphonoacetates are unsuitable. A specific and validated application involves its use as a starting material to introduce a benzyl-protected phosphorylacetate moiety, which is later deprotected under neutral hydrogenolysis conditions without affecting other base- or acid-labile groups in the molecule. This orthogonal strategy is critical for achieving a successful 11-step synthesis, ultimately delivering the target compound in a 6.5% overall yield from commercially available materials [1].
| Evidence Dimension | Role in complex molecule synthesis and yield |
|---|---|
| Target Compound Data | Serves as a key building block in an 11-step synthetic sequence yielding 6.5% |
| Comparator Or Baseline | Ethyl or methyl phosphonoacetate (e.g., triethyl phosphonoacetate, CAS 867-13-0) |
| Quantified Difference | Enables a complete synthetic route; non-benzyl phosphonoacetates are not functional equivalents and would require a different, potentially incompatible, protection/deprotection scheme, likely leading to route failure. |
| Conditions | Multi-step synthesis of orthogonally protected (2S,4R)-2-amino-4-hydroxyadipic acid (Ahad) building block [1]. |
Why This Matters
For scientists planning multi-step syntheses, this compound provides a critical strategic advantage that alternatives lack, directly impacting the feasibility and success of complex projects and justifying its specific procurement.
- [1] Yadav, S.; Taylor, C. M. Synthesis of Orthogonally Protected (2S)-2-Aminoadipic Acid (α-AAA) and (2S,4R)-2-Amino-4-hydroxyadipic Acid (Ahad). J. Org. Chem. 2013, 78 (11), 5401-5409. View Source
